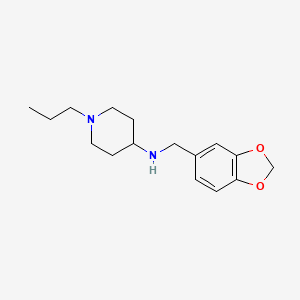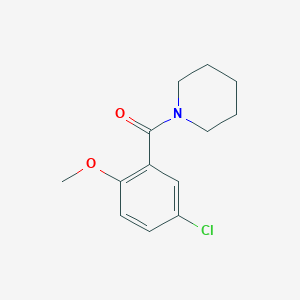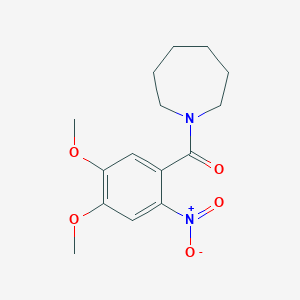
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine, commonly known as benzylpiperazine (BZP), is a synthetic stimulant drug that belongs to the piperazine class of compounds. BZP was initially developed as an antidepressant but later found its use as a recreational drug due to its stimulant properties. Despite its popularity as a recreational drug, BZP has also been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine also acts as a monoamine oxidase inhibitor (MAOI), further increasing the levels of these neurotransmitters.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, leading to increased energy levels. N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has been shown to have a similar profile of effects to other stimulants, such as amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has several advantages as a research tool, including its availability and relatively low cost compared to other synthetic compounds. However, it also has several limitations, including its potential for abuse and the lack of standardized dosing protocols.
Direcciones Futuras
There are several potential future directions for research into N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine, including further exploration of its potential therapeutic applications, investigation of its long-term effects on the brain and body, and development of more standardized dosing protocols. Additionally, the potential for N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine to be used as a research tool in the study of neurotransmitter systems and drug addiction should be further explored.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine is a synthetic stimulant drug that has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications. While it has limitations as a research tool, N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has several advantages and potential future directions for research.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine can be synthesized through a multistep process that involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by the reduction of the resulting benzylpiperazine with lithium aluminum hydride or sodium borohydride. The purity of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine can be improved through various purification techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has been the subject of several scientific studies, exploring its potential therapeutic applications. One study investigated the use of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine as a treatment for depression, with promising results. Another study explored the use of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine as a potential treatment for attention deficit hyperactivity disorder (ADHD), with mixed results.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-7-18-8-5-14(6-9-18)17-11-13-3-4-15-16(10-13)20-12-19-15/h3-4,10,14,17H,2,5-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIAHHNSFXKJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)

![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)


![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)

![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)


![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)